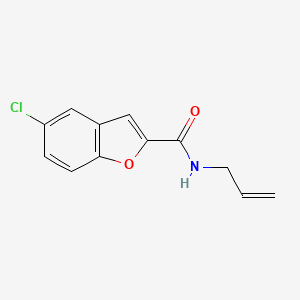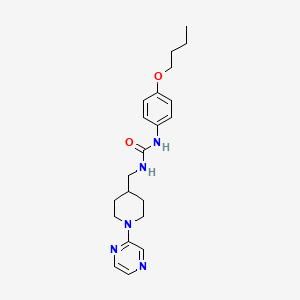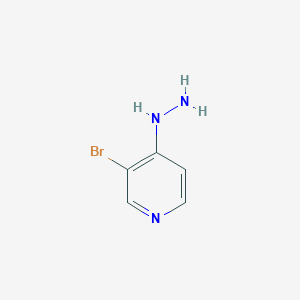
3-Bromo-4-hydrazinylpyridine
Übersicht
Beschreibung
3-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydrazinylpyridine is 1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-hydrazinylpyridine include a molecular weight of 188.03 and a storage temperature recommendation of -20°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Cross-Coupling in Luminescent Complexes
The use of Suzuki cross-coupling methodology has been explored with bromo-functionalised bis-terpyridyl iridium(III) complexes, leading to biaryl-substituted complexes with intense, long-lived yellow emission in degassed aqueous solutions. This signifies the potential of 3-bromo-4-hydrazinylpyridine derivatives in creating luminescent materials (Leslie et al., 2004).
Heterocyclic Synthesis
3-Bromo-4-hydrazinylpyridine derivatives are pivotal in the synthesis of thienopyrimidines, a class of heterocyclic compounds. These derivatives are integral in various condensation reactions, leading to novel compounds with potential biological activities (Madkour et al., 2009).
Halogen Atom Migration Studies
Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including 3-bromo-4-hydrazinylpyridine derivatives, reveal insights into the chemical behavior of these compounds under different conditions (Hertog & Schogt, 2010).
Palladium-Catalyzed Synthesis
Research on palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, including those derived from 3-bromo-4-hydrazinylpyridine, highlights the compound's utility in producing biologically active substances with potential applications in medicine and chemistry (Ahmad et al., 2017).
Safety and Hazards
The safety information available indicates that 3-Bromo-4-hydrazinylpyridine should be stored at -20°C . The compound has associated hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Mode of Action
It is known that the bromine atom can be replaced by another nucleophile through a reaction. The specific interaction with its targets and the resulting changes would depend on the nature of the nucleophile.
Biochemical Pathways
It has been suggested that hydrazonyl compounds, such as 3-bromo-4-hydrazinylpyridine, have a wide range of pharmacological activities, including antimycobacterial activity . This suggests that the compound may interact with biochemical pathways related to mycobacterial metabolism or growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound .
Eigenschaften
IUPAC Name |
(3-bromopyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFOKCAJSZDRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
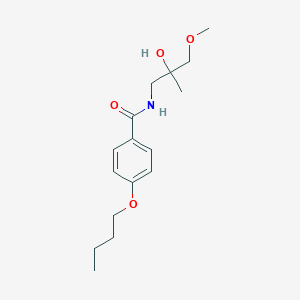
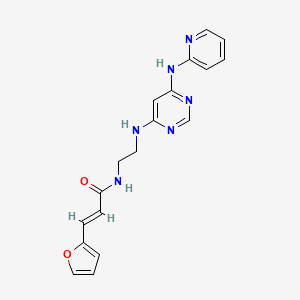
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)
